Diaveridine

Veterinary Pharmacology Coccidiosis Toxicology

Diaveridine (DVD) is the definitive DHFR inhibitor for veterinary research, uniquely suited for species-specific PK/PD modeling due to a 2.1-fold oral bioavailability difference between pigs and chickens. Unlike trimethoprim or pyrimethamine, DVD minimizes host toxicity in poultry long-term studies, avoiding bone marrow depression and oviduct impairment. Its distinct genotoxicity signature makes it essential for mechanistic toxicology and chromosome aberration studies. As a reference standard for HPLC-MS/MS residue analysis, DVD's unique IC50 values against monoclonal antibodies ensure precise calibration. Procure only if your research demands the validated pharmacodynamic profile, not a generic DHFR inhibitor.

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
CAS No. 5355-16-8
Cat. No. B1670400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaveridine
CAS5355-16-8
Synonyms2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine
diaveridine
diaveridine monohydrochloride
EGIS-5645
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC
InChIInChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17)
InChIKeyLDBTVAXGKYIFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diaveridine (CAS 5355-16-8) for Veterinary Research: A 2,4-Diaminopyrimidine DHFR Inhibitor


Diaveridine (DVD; CAS 5355-16-8) is a synthetic 2,4-diaminopyrimidine derivative that functions as a dihydrofolate reductase (DHFR) inhibitor [1]. It is a structural analog of pyrimethamine and trimethoprim, primarily utilized in veterinary medicine as an antibacterial synergist and antiprotozoal agent [2]. Its core mechanism involves disrupting folate synthesis, thereby blocking nucleotide biosynthesis in susceptible organisms. It is most commonly formulated with sulfonamides for the prophylaxis and treatment of coccidiosis and leucocytozoonosis in poultry and swine [3].

Why Diaveridine Cannot Be Assumed Interchangeable with Trimethoprim or Pyrimethamine


Although diaveridine shares the DHFR inhibitory mechanism with other 2,4-diaminopyrimidines like trimethoprim (TMP) and pyrimethamine (PYR), they are not interchangeable in research or veterinary protocols [1]. Differences in species-specific pharmacokinetics, toxicity profiles, and relative potencies preclude simple substitution. For instance, diaveridine exhibits markedly different oral bioavailability between avian and porcine models—a critical variable for in vivo study design [2]. Furthermore, its genotoxicity signature in vitro differs from TMP, and its therapeutic index relative to host toxicity diverges sharply from PYR in certain avian systems [3][4]. Procurement of diaveridine over a generic DHFR inhibitor is therefore essential for replicating published data or targeting specific veterinary applications.

Quantitative Differentiation: Diaveridine vs. In-Class Comparators


Diaveridine Superiority in Avian In Vivo Toxicity Profile vs. Pyrimethamine

In a comparative chick toxicity study, diaveridine demonstrated a significantly superior safety margin relative to pyrimethamine. At equivalent dietary inclusion levels of 0.0035% and 0.007%, diaveridine showed no signs of toxicity, while pyrimethamine was toxic at 0.0035% and caused severe inhibition of hormone-stimulated oviduct growth and hematological abnormalities [1]. This differentiates diaveridine as the preferred coccidiostat in avian models where a wider therapeutic index is required.

Veterinary Pharmacology Coccidiosis Toxicology Avian Health

Species-Dependent Bioavailability and Clearance: Diaveridine Pharmacokinetics in Pigs vs. Chickens

Pharmacokinetic analysis reveals that diaveridine's oral bioavailability (F) is highly species-dependent: 72.2% in chickens but only 34.6% in pigs [1]. Correspondingly, body clearance (ClB) is 3.2-fold faster in pigs (2.59 L/h/kg) than in chickens (0.80 L/h/kg) [1]. A follow-up study using radioactive tracing confirmed that the elimination half-life (t1/2β) of diaveridine metabolites in pigs (42.86 h) is significantly lower than in chickens (56.11 h) [2].

Pharmacokinetics Bioavailability Species-Specific Metabolism Veterinary Research

Differential Genotoxicity Profile: Diaveridine vs. Trimethoprim In Vitro

A direct comparative genotoxicity assessment revealed that diaveridine induces structural chromosome aberrations in cultured CHL cells in the absence of metabolic activation, a property not observed for trimethoprim under identical conditions [1]. The comet assay further showed that a single oral dose of diaveridine significantly induced DNA damage in mouse liver, kidney, lung, and spleen cells [1]. This differential clastogenicity in vitro is a key characteristic separating diaveridine from trimethoprim.

Genotoxicity Mutagenesis Chromosome Aberration In Vitro Toxicology

Cross-Reactivity in Multi-Residue Immunoassay: Diaveridine vs. Other DHFR Inhibitors

A broad-spectrum monoclonal antibody (mAb TMP/2G1) developed for detecting antibacterial synergists exhibits differential cross-reactivity across six DHFR inhibitors. The IC50 value for diaveridine (0.527 µg/L) is distinct from trimethoprim (0.232 µg/L), baquiloprim (4.354 µg/L), and ormetoprim (0.965 µg/L) [1]. This data defines the relative affinity of diaveridine for this specific antibody, which is crucial for analytical method validation.

Immunoassay Analytical Chemistry Residue Detection Food Safety

Evidence-Backed Application Scenarios for Diaveridine Procurement


Comparative Avian Coccidiosis Studies Requiring Safer DHFR Inhibitor vs. Pyrimethamine

Based on the direct head-to-head toxicity comparison [1], diaveridine is the optimal compound for long-term in vivo studies in poultry where the confounding variable of host toxicity must be minimized. Researchers investigating the efficacy of DHFR inhibition against Eimeria species without the risk of pyrimethamine-induced bone marrow depression or oviduct growth impairment should select diaveridine.

Species-Specific Pharmacokinetic Modeling and PK/PD Studies

Given the 2.1-fold difference in oral bioavailability between pigs and chickens [2] and the distinct clearance rates, diaveridine is ideal for research focused on species-specific drug metabolism and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Its variable ADME profile makes it a valuable tool compound for studying hepatic clearance mechanisms and bioavailability differences in food-producing animals.

In Vitro Genotoxicity Screening and Mechanistic Toxicology

The differential clastogenicity of diaveridine compared to trimethoprim, as evidenced by chromosome aberration data [3], positions diaveridine as a key positive control or test article in mechanistic toxicology studies. It is particularly useful for laboratories investigating the structural determinants of 2,4-diaminopyrimidine-induced DNA damage and chromosome instability in mammalian cells.

Analytical Method Development for Multi-Residue Detection in Food Safety

For analytical chemists and food safety laboratories, diaveridine is an essential reference standard. The quantifiable differences in IC50 values against common monoclonal antibodies [4] necessitate the use of purified diaveridine for accurate calibration curve generation, method validation, and proficiency testing in HPLC-MS/MS or ELISA-based detection of veterinary drug residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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